molecular formula C20H15BrClN3O2S B7732726 (2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide

(2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide

Cat. No.: B7732726
M. Wt: 476.8 g/mol
InChI Key: SJXYTMDGBBUKJR-SILNSSARSA-N
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Description

(2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide is a complex organic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide typically involves multi-step organic reactions. The process often starts with the preparation of the thiazolidinone ring, followed by the introduction of the bromophenyl and chlorobenzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, (2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure may interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide involves its interaction with molecular targets in biological systems. This could include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives, such as:

Uniqueness

What sets (2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

(2Z)-2-[3-(4-bromophenyl)-5-[(4-chlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrClN3O2S/c1-24-18(26)16(11-23)20-25(15-8-4-13(21)5-9-15)19(27)17(28-20)10-12-2-6-14(22)7-3-12/h2-9,17H,10H2,1H3,(H,24,26)/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXYTMDGBBUKJR-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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